molecular formula C21H17Cl2N3O2S B11977745 (5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11977745
M. Wt: 446.3 g/mol
InChI Key: DWEZGLCCKZKEIN-WOJGMQOQSA-N
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Description

(5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-butoxybenzaldehyde with 2-(2,4-dichlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the double bond in the benzylidene moiety, converting it to a single bond.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers might study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. Their efficacy, safety, and pharmacokinetic properties would be key areas of investigation.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of (5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one would depend on its specific biological activity. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-(4-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-5-(4-butoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The butoxy group, for example, may enhance its lipophilicity, affecting its interaction with biological membranes.

Properties

Molecular Formula

C21H17Cl2N3O2S

Molecular Weight

446.3 g/mol

IUPAC Name

(5E)-5-[(4-butoxyphenyl)methylidene]-2-(2,4-dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17Cl2N3O2S/c1-2-3-10-28-15-7-4-13(5-8-15)11-18-20(27)26-21(29-18)24-19(25-26)16-9-6-14(22)12-17(16)23/h4-9,11-12H,2-3,10H2,1H3/b18-11+

InChI Key

DWEZGLCCKZKEIN-WOJGMQOQSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Origin of Product

United States

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